

Estradiol-d2-1 CAS number and molecular weight.

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Compound of Interest		
Compound Name:	Estradiol-d2-1	
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Technical Guide: Estradiol-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Deuterated Estradiol (Estradiol-d2), focusing on its chemical properties, primary applications, and relevant biological pathways. This document is intended to serve as a comprehensive resource for professionals in research and drug development.

Core Compound Identification and Properties

Estradiol-d2 is a deuterated form of Estradiol, the primary female sex hormone. The replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope, makes it an invaluable tool in various analytical and research applications, particularly as an internal standard for mass spectrometry-based quantification of Estradiol.[1][2] It is important to note that different deuterated isomers of estradiol exist; this guide focuses on the well-characterized 2,4-Dideuteriostradiol.

A summary of the key quantitative data for Estradiol-d2 and its non-deuterated counterpart is presented below.[1][2][3][4][5]



Property	Estradiol-d2	Estradiol (Unlabeled)
Synonyms	2,4-Dideuteriostradiol, E2-d2, β -Estradiol-d2, 17 β -Oestradiol-d2	β-Estradiol, E2, 17β-Estradiol
CAS Number	53866-33-4[1][2]	50-28-2[3][4]
Molecular Formula	C18H22D2O2[2]	C18H24O2[4]
Molecular Weight	274.4 g/mol [2]	272.38 g/mol [4][5]
Appearance	White to off-white solid[1][3]	
Purity	≥98%	_

There is another deuterated variant, **Estradiol-d2-1**, with the CAS number 3188-46-3 and a molecular weight of 274.39.[3][6]

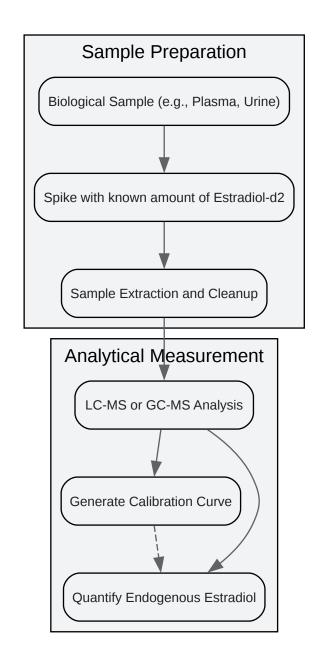
Application in Quantitative Analysis: Internal Standard

The primary application of Estradiol-d2 is as an internal standard for the quantification of 17β -estradiol in various biological matrices by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows it to be distinguished by a mass spectrometer.

Experimental Workflow: Use as an Internal Standard

The general workflow for using Estradiol-d2 as an internal standard in a quantitative assay is depicted below.





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Workflow for using Estradiol-d2 as an internal standard.

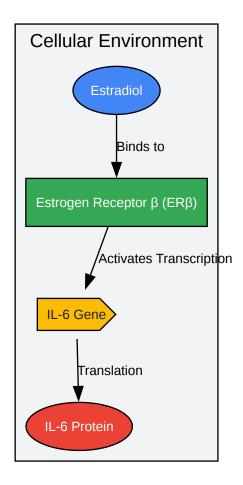
Biological Signaling Pathway: Estradiol and IL-6 Upregulation

Estradiol is a steroid sex hormone that plays a crucial role in the maintenance of fertility and secondary sexual characteristics in females.[1][3] It exerts its effects by binding to estrogen receptors (ERs), which are located in the nucleus, cytoplasm, and on the plasma membrane.[2]



This binding can initiate gene transcription or non-genomic intracellular signaling.[2] One notable pathway is the upregulation of Interleukin-6 (IL-6) expression through the estrogen receptor β (ER β) pathway.[1][3]

The signaling cascade is illustrated in the diagram below.



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Estradiol-mediated upregulation of IL-6 via ERβ.

Experimental Protocol: Quantification of IL-6 Secretion

The following is a detailed methodology for a cell-based assay to quantify the effect of Estradiol on IL-6 secretion, as described in the literature.[7]

Foundational & Exploratory





Objective: To determine the concentration of IL-6 in cell culture supernatants following treatment with Estradiol.

Materials:

- B9 cell line (IL-6 dependent)
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- 2-Mercaptoethanol
- Penicillin-Streptomycin solution
- Estradiol
- Ethanol (for dissolving Estradiol)
- Recombinant human or mouse IL-6 (for standard curve)
- [3H]Thymidine
- 96-well flat-bottom microtiter plates
- Cell harvester
- Scintillation counter

Procedure:

- · Cell Culture:
 - $\circ~$ Culture B9 cells in RPMI 1640 medium supplemented with 10% FBS, 5 x 10^-5 M 2-mercaptoethanol, 100 U/mL penicillin, and 100 µg/mL streptomycin.
 - Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Estradiol Treatment (in a separate cell line that produces IL-6):



- Plate the desired cell line (e.g., an endometrial cell line) in appropriate culture vessels.
- Treat cells with various concentrations of Estradiol (dissolved in 0.01% ethanol) or vehicle control for a predetermined time period.
- Collect the cell culture supernatants, which will contain the secreted IL-6.
- · IL-6 Bioassay using B9 Cells:
 - Seed B9 cells into a 96-well plate at a density of 5 x 10³ cells per well.
 - Create a standard curve by adding serial dilutions of recombinant IL-6 to a set of wells.
 - Add serial dilutions of the collected cell culture supernatants to the remaining wells.
 - The final volume in each well should be 100 μL.
 - Incubate the plate for 42 hours at 37°C.
- · Proliferation Measurement:
 - Add 0.5 μCi of [3H]thymidine to each well.
 - Incubate for an additional 6 hours.
 - Harvest the cells onto filter mats using a cell harvester.
 - Measure the incorporated radioactivity using a scintillation counter.
- Data Analysis:
 - Plot the standard curve of known IL-6 concentrations versus the measured radioactivity (counts per minute, CPM).
 - Use the standard curve to determine the concentration of IL-6 in the experimental samples based on their CPM values.



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